molecular formula C4H7NO B6279176 4-aminobut-3-en-2-one CAS No. 2976-86-5

4-aminobut-3-en-2-one

Cat. No.: B6279176
CAS No.: 2976-86-5
M. Wt: 85.1
Attention: For research use only. Not for human or veterinary use.
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Description

4-aminobut-3-en-2-one is an organic compound with the molecular formula C4H7NO. It is a liquid at room temperature and is known for its reactivity due to the presence of both an amino group and a conjugated enone system. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-aminobut-3-en-2-one can be synthesized through several methods. One common method involves the reaction of 3-buten-2-one with ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-aminobut-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the enone system to a saturated ketone.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Oxidation typically yields oxo derivatives.

    Reduction: Reduction results in the formation of saturated ketones.

    Substitution: Substitution reactions produce various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-aminobut-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-aminobut-3-en-2-one involves its interaction with molecular targets such as enzymes. The amino group can form hydrogen bonds with active sites of enzymes, while the enone system can participate in conjugation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

4-aminobut-3-en-2-one can be compared with similar compounds such as:

    4-aminobut-2-en-1-one: This compound has a similar structure but differs in the position of the double bond.

    4-aminobut-3-en-2-ol: This compound has a hydroxyl group instead of a ketone group.

The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct reactivity and applications.

Properties

CAS No.

2976-86-5

Molecular Formula

C4H7NO

Molecular Weight

85.1

Purity

95

Origin of Product

United States

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